![molecular formula C18H19N3O3 B14179744 N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide CAS No. 919772-68-2](/img/structure/B14179744.png)
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzamide core with various functional groups, including an aminoethyl group, a cyanophenyl group, and a methoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-hydroxy-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyanophenyl halide reacts with the benzamide core.
Attachment of the Aminoethyl Group: The aminoethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyanophenyl group can be reduced to form an amine.
Substitution: The aminoethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide depends on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Molecular Targets and Pathways: The compound may interact with various molecular targets, such as proteins or nucleic acids, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Aminoethyl)-4-methoxybenzamide: Lacks the cyanophenyl group, which may result in different biological activities.
N-(2-Aminoethyl)-4-[(4-chlorophenyl)methoxy]-2-methoxybenzamide: Contains a chlorophenyl group instead of a cyanophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide is unique due to the presence of the cyanophenyl group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
919772-68-2 |
|---|---|
Formule moléculaire |
C18H19N3O3 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C18H19N3O3/c1-23-17-10-15(6-7-16(17)18(22)21-9-8-19)24-12-14-4-2-13(11-20)3-5-14/h2-7,10H,8-9,12,19H2,1H3,(H,21,22) |
Clé InChI |
IXIHZWICTIZHLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C#N)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
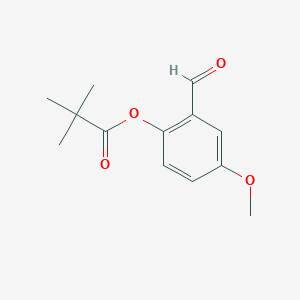

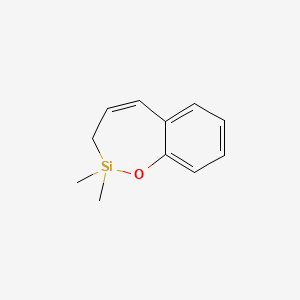
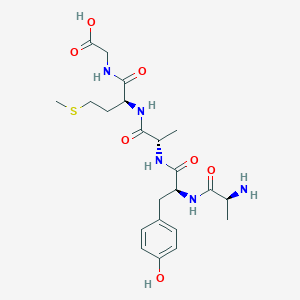

![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)
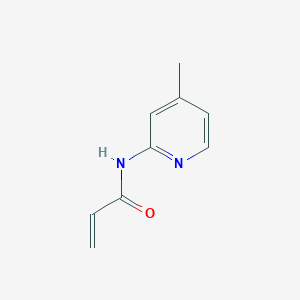
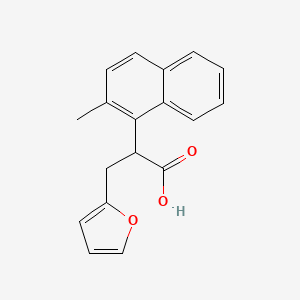
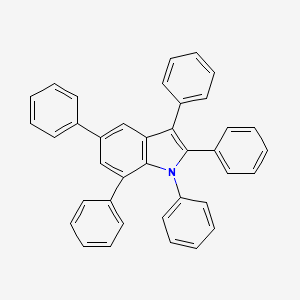
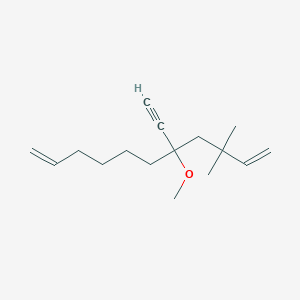
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)

![7-Ethyl-1-{[(propan-2-yl)oxy]methyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B14179748.png)
